1-(2-Chlorobenzyl)-4-isopropylpiperazine
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Overview
Description
1-(2-Chlorobenzyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further substituted with a propan-2-yl group
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-4-isopropylpiperazine typically involves the reaction of 2-chlorobenzyl chloride with 1-(propan-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the piperazine ring, forming smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-(2-Chlorobenzyl)-4-isopropylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to alter neurotransmitter signaling.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-4-isopropylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Methoxybenzyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
1-(4-Chlorobenzyl)piperazine: Investigated for its antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-12(2)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15/h3-6,12H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDXFRWINKLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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